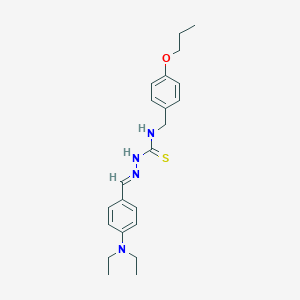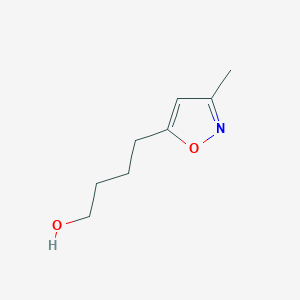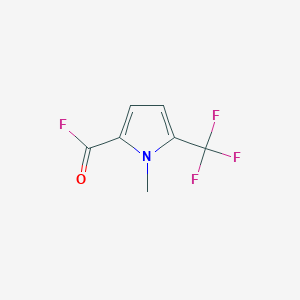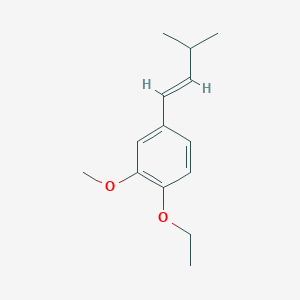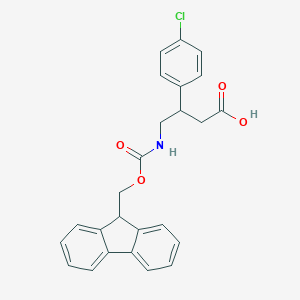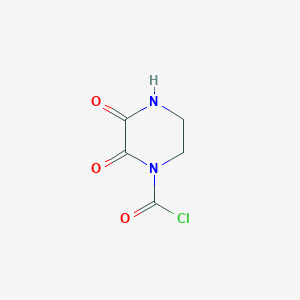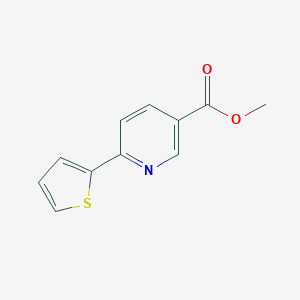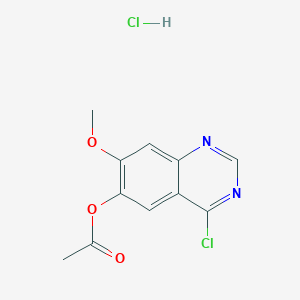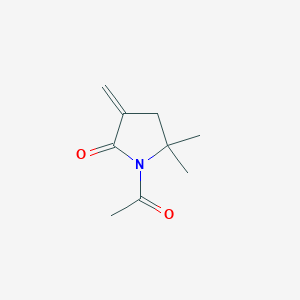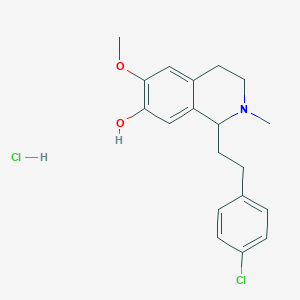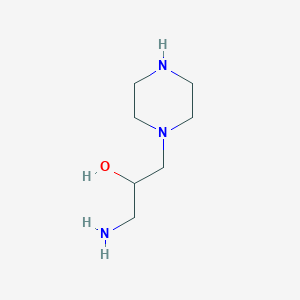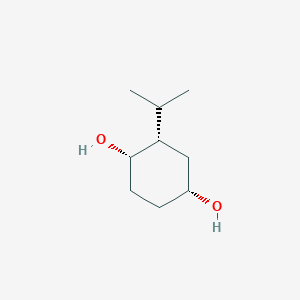![molecular formula C9H13BrO B070960 Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) CAS No. 168007-86-1](/img/structure/B70960.png)
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) is a bicyclic compound with a unique structure that includes a bromine atom and an ethoxy group. This compound belongs to the bicyclo[3.1.1]hept-2-ene family, which is known for its distinctive ring system. The presence of the bromine atom and the ethoxy group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) typically involves the bromination of a suitable bicyclic precursor. One common method is the bromination of 4-ethoxybicyclo[3.1.1]hept-2-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced reaction monitoring techniques can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 4-ethoxybicyclo[3.1.1]hept-2-ene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: Formation of 4-ethoxybicyclo[3.1.1]hept-2-ene.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxybicyclo[3.1.1]hept-2-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-methoxybicyclo[3.1.1]hept-2-ene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
3-Bromo-4-hydroxybicyclo[3.1.1]hept-2-ene: Contains a hydroxyl group, making it more hydrophilic and potentially more reactive in certain conditions.
Uniqueness
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI) is unique due to the presence of both a bromine atom and an ethoxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
168007-86-1 |
|---|---|
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.1 g/mol |
Nombre IUPAC |
3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3 |
Clave InChI |
VWZXBEKLONOPRI-UHFFFAOYSA-N |
SMILES |
CCOC1C2CC(C2)C=C1Br |
SMILES canónico |
CCOC1C2CC(C2)C=C1Br |
Sinónimos |
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



